molecular formula C22H32ClNO4 B13839059 3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride

3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride

Cat. No.: B13839059
M. Wt: 409.9 g/mol
InChI Key: QDZQIJAISPDGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form 3-(3,5-xylyloxy)-1,2-epoxypropane. This intermediate is then reacted with ammonia to yield 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol], which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] is primarily related to its role as an impurity in Metaxalone. It interacts with molecular targets and pathways involved in muscle relaxation and pain relief. The compound’s effects are mediated through its interaction with the central nervous system, where it modulates neurotransmitter release and receptor activity .

Comparison with Similar Compounds

1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] can be compared with similar compounds such as:

The uniqueness of 1,1’-Iminobis[3-(3,5-xylyloxy)-2-propanol Hydrochloride] lies in its specific structure and role as an impurity in Metaxalone, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H32ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C22H31NO4.ClH/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22;/h5-10,19-20,23-25H,11-14H2,1-4H3;1H

InChI Key

QDZQIJAISPDGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.